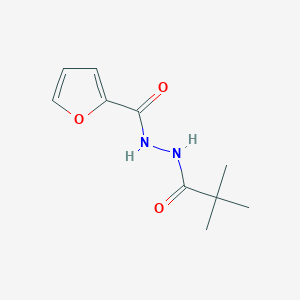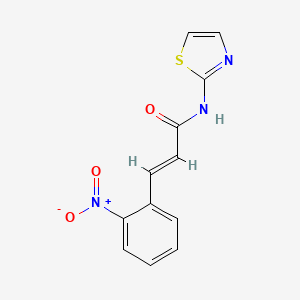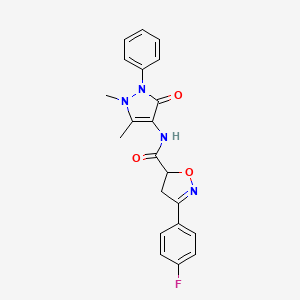
2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide, also known as DPAA, is a compound that has been extensively researched for its potential therapeutic applications. DPAA is a small molecule that belongs to the class of pyridine-containing compounds, and it has been shown to have a variety of biochemical and physiological effects.
科学研究应用
2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
作用机制
The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular metabolism and energy homeostasis. This compound has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of various enzymes and transcription factors, including SIRT1, NF-κB, and PPARγ.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of many diseases. This compound has also been shown to scavenge free radicals and reduce oxidative stress, which is implicated in the development of many chronic diseases. Additionally, this compound has been shown to protect neurons from various insults, including oxidative stress, inflammation, and excitotoxicity.
实验室实验的优点和局限性
One of the main advantages of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide for lab experiments is its relatively low cost and ease of synthesis. This compound is also stable and can be stored for long periods of time without degradation. However, one limitation of this compound is its relatively low potency compared to other compounds that have been studied for similar applications. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide. One area of focus could be on improving the potency and selectivity of this compound for specific targets. Another area of focus could be on developing novel formulations of this compound that improve its solubility and bioavailability. Additionally, future research could explore the potential therapeutic applications of this compound in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Finally, further mechanistic studies could help to elucidate the exact molecular pathways through which this compound exerts its effects.
合成方法
The synthesis of 2-(2,5-dimethylphenoxy)-N-3-pyridinylacetamide involves the reaction of 2,5-dimethylphenol with 3-chloropyridine, followed by the reaction of the resulting intermediate with ethyl acetate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The yield of this compound is typically around 50%, and the purity of the final product is typically greater than 95%.
属性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-6-12(2)14(8-11)19-10-15(18)17-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYUHLSZUAAAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)

![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)


![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)

![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5723665.png)
![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)

